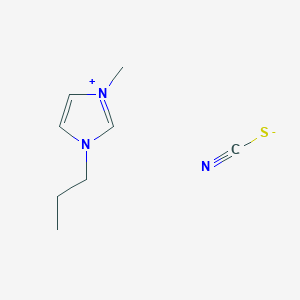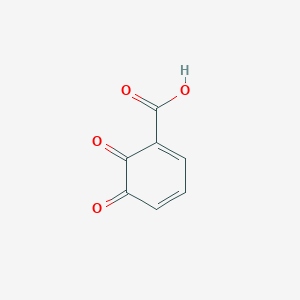
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C9H16 It is a cycloalkane derivative characterized by a three-membered ring structure with two methyl groups and a 1-methyl-2-propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of allylic halides with strong bases, such as sodium amide, to form the cyclopropane ring. Another method includes the use of transition metal catalysts to facilitate the cyclopropanation of alkenes.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), UV light or heat
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopropanes
Applications De Recherche Scientifique
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-
- Cyclopropane, 1,1-dimethyl-2-methylene-
- Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate
Uniqueness
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- is unique due to its specific substituent pattern and the resulting chemical properties
Propriétés
Numéro CAS |
74779-84-3 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
2-but-3-en-2-yl-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-5-7(2)8-6-9(8,3)4/h5,7-8H,1,6H2,2-4H3 |
Clé InChI |
HRPHMXVIOTYCKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1CC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
